molecular formula C10H11NO2 B109909 7-Hydroxy-6-methoxy-3,4-dihydroisoquinoline CAS No. 4602-73-7

7-Hydroxy-6-methoxy-3,4-dihydroisoquinoline

Cat. No. B109909
CAS RN: 4602-73-7
M. Wt: 177.2 g/mol
InChI Key: UQBWYWCIBNWMPI-UHFFFAOYSA-N
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Description

7-Hydroxy-6-methoxy-3,4-dihydroisoquinoline is a chemical compound that acts as a reagent for the synthesis and dual dopamine D1 receptor agonist/D2 receptor antagonist activity . It is used in the structure-activity relationship (SAR) of tetrahydroisoquinolines for treating schizophrenia .


Molecular Structure Analysis

The molecular formula of 7-Hydroxy-6-methoxy-3,4-dihydroisoquinoline is C10H11NO2 . Its molecular weight is 177.20 g/mol . The IUPAC name is 6-methoxy-3,4-dihydroisoquinolin-7-ol . The InChI code is 1S/C10H11NO2/c1-13-10-5-7-2-3-11-6-8(7)4-9(10)12/h4-6,12H,2-3H2,1H3 .


Physical And Chemical Properties Analysis

7-Hydroxy-6-methoxy-3,4-dihydroisoquinoline is a yellow crystalline powder . Its exact physical and chemical properties are not detailed in the search results.

Scientific Research Applications

NMR Spectroscopy in Isomeric Differentiation

7-Hydroxy-6-methoxy-3,4-dihydroisoquinoline and its derivatives play a significant role in the field of NMR spectroscopy. For example, the reaction of 3,3-dimethyl-1,2-dihydroisoquinolin-4(3H)-one with benzyl Grignard reagent produces a 4-benzyltetrahydroisoquinoline. In this reaction, the signal of a 6-methoxy group undergoes a significant upfield shift in the 1H NMR spectrum, while a 7-methoxy group is relatively unaffected. This characteristic allows for the determination of whether an RO-substituent is in the 6- or 7-position, providing a method to distinguish isomeric derivatives with different RO-groups in these positions (Waigh, 1980).

Biochemical Behavioral Studies

7-Hydroxy-6-methoxy-3,4-dihydroisoquinoline derivatives have been found to possess significant behavioral effects. Several tetrahydroisoquinoline-3-carboxylic acids were synthesized and observed to transiently increase the locomotor activity of mice after peripheral injection. Notably, three of the active compounds were detected in the brain after intraperitoneal administration. Two of these compounds, the 7-hydroxy and 7-hydroxy-6-methoxy derivatives, were identified as endogenous compounds in the untreated rat brain, indicating a potential physiological role (Nakagawa et al., 1996).

Synthetic Chemistry and Structure Elucidation

The compound plays a significant role in synthetic chemistry and structure elucidation. For instance, anabaseine derivatives, including 6-methoxy-7-hydroxy-1-(pyridin-3-yl)-3,4-dihydroisoquinoline, were prepared and fully assigned through a combination of one- and two-dimensional experiments. This demonstrates the compound's relevance in synthesizing and structuring complex chemical entities (Sobarzo-Sánchez et al., 2006).

Pharmacological and Biological Evaluations

7-Hydroxy-6-methoxy-3,4-dihydroisoquinoline and its derivatives are also significant in pharmacological research. For example, novel tetrahydroisoquinoline derivatives were designed, synthesized, and biologically evaluated as potential phosphodiesterase type 4 (PDE4) inhibitors. One particular compound showed promising inhibitory activity and good selectivity against PDE4B. This highlights the potential of such derivatives in drug development and therapeutic applications (Song et al., 2015).

Safety And Hazards

The safety data sheet advises to avoid contact with skin and eyes, not to breathe dust, and not to ingest . If swallowed, immediate medical assistance should be sought . The chemical should be stored in a dry, cool, and well-ventilated place with the container kept tightly closed .

properties

IUPAC Name

6-methoxy-3,4-dihydroisoquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-10-5-7-2-3-11-6-8(7)4-9(10)12/h4-6,12H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBWYWCIBNWMPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=NCCC2=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196691
Record name 6-Methoxy-3,4-dihydro-7-isoquinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxy-6-methoxy-3,4-dihydroisoquinoline

CAS RN

4602-73-7
Record name 3,4-Dihydro-6-methoxy-7-isoquinolinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004602737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methoxy-3,4-dihydro-7-isoquinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-DIHYDRO-6-METHOXY-7-ISOQUINOLINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NSL0GBQ6T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
JC Pelletier, MP Cava - The Journal of Organic Chemistry, 1987 - ACS Publications
Recently Nakamura and co-workers collected and investigated the Okinawan sea sponge Aaptos aaptos. The 70% ethanol extracts of A. aaptos were shown to possess antitumor, …
Number of citations: 78 pubs.acs.org
AM Taylor, SL Schreiber - Organic Letters, 2006 - ACS Publications
The asymmetric, catalytic addition of terminal alkynes to discrete alkyliminium species in the presence of copper bromide, QUINAP ligand, and triethylamine is reported. The reaction …
Number of citations: 190 pubs.acs.org
SY Lee, LW Hsin, MJ Su, CC ChangChien… - Pharmacological …, 2019 - Elsevier
Background Sepsis initiates an inflammatory response that causes widespread injury, and candidates for related myocardial depressant factors include cytokines and nitric oxide (NO). …
Number of citations: 6 www.sciencedirect.com
S Murahashi, H Mitsui, T Shiota, T Tsuda… - The Journal of …, 1990 - ACS Publications
Oxidation of amines is of interest in view of metabolism of amines in vivo. Simulation of the enzymatic function of the oxidation of amines has been studied systematically, and various …
Number of citations: 380 pubs.acs.org
AM Taylor - 2007 - search.proquest.com
In forward chemical genetic screens the nature of the interaction between a small molecule and its protein target cannot be foreseen. It is therefore advantageous to screen compounds …
Number of citations: 6 search.proquest.com
G Ali - 2021 - uh-ir.tdl.org
This dissertation exhibits an efficient synthetic strategy for the synthesis of an 8-aryloxy aporphine model substrate as well as the first total syntheses of gymnothespirolignans B and C …
Number of citations: 0 uh-ir.tdl.org
G Ali, GD Cuny - Tetrahedron, 2019 - Elsevier
8-Aryloxy aporphines are a structurally diverse subset of alkaloids that display an array of biological activities. An efficient synthesis of an 8-phenoxy aporphine model compound has …
Number of citations: 10 www.sciencedirect.com
S Chaudhary, WW Harding - Tetrahedron, 2011 - Elsevier
Representatives of the C-homoaporphine class of alkaloids have shown interesting biological activities. To date the synthesis of these molecules has never been attempted via a direct-…
Number of citations: 23 www.sciencedirect.com
CO Puentes - 2012 - core.ac.uk
Whereas numerous inhibitors of p-glycoprotein (ABCB1) are reported in the literature, 1–9 the number of available modulators of the breast cancer resistance protein (ABCG2) is very …
Number of citations: 2 core.ac.uk
A Brossi, J O'brien, S Teitel - Organic Preparations and Procedures, 1970 - Taylor & Francis
The known alkaloid corypalline (IV) 192 can be conveniently prepared from 6, 7-dimethoxy-3, 4-dihydroiso-quinoline (I). Treatment of I with aqueous 48% HBr gives 3 the monophenol …
Number of citations: 15 www.tandfonline.com

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